molecular formula C12H15ClO3 B14727944 4-(4-Chlorophenyl)-1,1-dimethoxybutan-2-one CAS No. 6956-47-4

4-(4-Chlorophenyl)-1,1-dimethoxybutan-2-one

Cat. No.: B14727944
CAS No.: 6956-47-4
M. Wt: 242.70 g/mol
InChI Key: MOCJTRKKKQWQAI-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1,1-dimethoxy-2-butanone is an organic compound characterized by the presence of a chlorophenyl group attached to a butanone backbone with two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-1,1-dimethoxy-2-butanone typically involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base, followed by methylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 4-(4-chlorophenyl)-1,1-dimethoxy-2-butanone may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as distillation and recrystallization are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1,1-dimethoxy-2-butanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Chlorophenyl)-1,1-dimethoxy-2-butanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-1,1-dimethoxy-2-butanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and receptors involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenol: Similar in structure but lacks the butanone and methoxy groups.

    4-(4-Chlorophenyl)-2-butanone: Similar but without the methoxy groups.

    4-(4-Chlorophenyl)-1-butanone: Similar but with a different substitution pattern.

Uniqueness

4-(4-Chlorophenyl)-1,1-dimethoxy-2-butanone is unique due to the presence of both methoxy groups and the chlorophenyl moiety, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various synthetic and research applications.

Properties

CAS No.

6956-47-4

Molecular Formula

C12H15ClO3

Molecular Weight

242.70 g/mol

IUPAC Name

4-(4-chlorophenyl)-1,1-dimethoxybutan-2-one

InChI

InChI=1S/C12H15ClO3/c1-15-12(16-2)11(14)8-5-9-3-6-10(13)7-4-9/h3-4,6-7,12H,5,8H2,1-2H3

InChI Key

MOCJTRKKKQWQAI-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)CCC1=CC=C(C=C1)Cl)OC

Origin of Product

United States

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